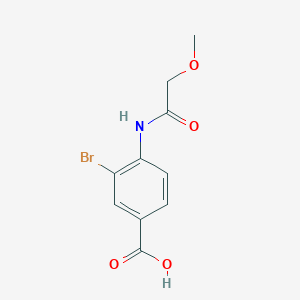

3-Bromo-4-(2-methoxyacetamido)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1131594-32-5 |

|---|---|

Molecular Formula |

C10H10BrNO4 |

Molecular Weight |

288.09 g/mol |

IUPAC Name |

3-bromo-4-[(2-methoxyacetyl)amino]benzoic acid |

InChI |

InChI=1S/C10H10BrNO4/c1-16-5-9(13)12-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

CQGGTMGDHUBGHS-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Bromo 4 2 Methoxyacetamido Benzoic Acid

Retrosynthetic Analysis of 3-Bromo-4-(2-methoxyacetamido)benzoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary bond disconnections are considered logical: the amide C-N bond and the aromatic C-Br bond.

Amide C-N Bond Disconnection: The most common and strategically sound approach involves the disconnection of the amide linkage. This simplifies the target molecule into two key precursors: 4-amino-3-bromobenzoic acid and a derivative of methoxyacetic acid , such as methoxyacetyl chloride. This route is advantageous because the synthesis of the brominated aniline (B41778) precursor is well-established, and the subsequent amidation is typically a high-yielding and clean reaction.

Aromatic C-Br Bond Disconnection: An alternative strategy involves disconnecting the carbon-bromine bond first. This retrosynthetic step leads to the precursor 4-(2-methoxyacetamido)benzoic acid . The synthesis would then require a subsequent bromination step. While feasible, this route presents a significant challenge in controlling the regioselectivity of the bromination. However, the strong ortho-, para-directing nature of the acetamido group would likely direct the incoming bromine electrophile to the desired position, ortho to the amide.

Between these two strategies, the first pathway, proceeding through the synthesis and subsequent amidation of 4-amino-3-bromobenzoic acid, is often preferred for its predictable control over the substitution pattern on the benzoic acid scaffold.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of this compound relies on the efficient preparation and functionalization of its precursors. Key transformations include the selective bromination of a benzoic acid scaffold and the formation of an amide bond.

The introduction of a bromine atom onto the benzoic acid ring is a critical step, achieved via electrophilic aromatic substitution. The choice of starting material and brominating agent is crucial for achieving the correct regiochemistry.

A common precursor, 4-aminobenzoic acid , can be directly brominated to yield 4-amino-3-bromobenzoic acid . One documented method involves reacting 4-aminobenzoic acid with ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. researchgate.net This approach provides a direct route to the key intermediate. Alternatively, the amino group can first be protected as an acetamide, forming 4-acetamidobenzoic acid , which is then brominated. google.com The acetamido group moderates the reactivity of the aromatic ring and directs the bromination to the ortho position. Other classical methods for brominating aromatic rings, such as using bromine in glacial acetic acid, often with a Lewis acid catalyst like ferric chloride, are also applicable to appropriately substituted benzoic acid derivatives. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Aminobenzoic acid | Ammonium bromide, Hydrogen peroxide, Acetic acid, Room temp. | 4-Amino-3-bromobenzoic acid | researchgate.net |

| 4-Acetyl benzoic acid | Bromine, Acetic acid, 45°C | 4-(2-bromoacetyl)benzoic Acid | |

| p-Methoxybenzoic acid | Bromine, Ferric chloride, Glacial acetic acid, 45-78°C | 3-Bromo-4-methoxybenzoic acid | google.com |

| 3-Methyl-4-alkylsulfonyl-benzoic acids | Bromine, Irradiation (300W lamp), Methylene chloride/Water | 3-Bromomethyl-4-alkylsulfonyl-benzoic acids | google.com |

The formation of the amide bond is typically the final key step in the synthesis. This reaction involves coupling the amine group of 4-amino-3-bromobenzoic acid with an activated form of methoxyacetic acid.

A standard and highly effective method is the Schotten-Baumann reaction, where methoxyacetyl chloride is reacted with the amino group of 4-amino-3-bromobenzoic acid. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, methoxyacetic acid itself can be used directly if a coupling agent is employed. Common peptide coupling agents facilitate the formation of an active ester or other intermediate that is readily attacked by the amine.

| Coupling Method | Reagents | Description |

| Acyl Chloride | Methoxyacetyl chloride, Pyridine or Triethylamine | The amine reacts with the highly reactive acyl chloride. A base is used to scavenge the HCl produced. |

| Mixed Anhydride (B1165640) | Methoxyacetic acid, Ethyl chloroformate, N-methylmorpholine | A mixed anhydride is formed from the carboxylic acid, which then reacts with the amine to form the amide bond. google.com |

| Carbodiimide Coupling | Methoxyacetic acid, EDC or DCC | The coupling agent activates the carboxylic acid, allowing for direct reaction with the amine. |

Achieving the correct 3-bromo-4-amido substitution pattern on the benzoic acid ring depends on the powerful directing effects of the substituents. In the synthesis starting from 4-aminobenzoic acid or its N-acetylated derivative, the regiochemical outcome of the bromination is highly predictable.

Activating Group: The amino group (-NH₂) or the acetamido group (-NHCOCH₃) at the C-4 position is a strong activating group and an ortho, para-director.

Deactivating Group: The carboxylic acid group (-COOH) at the C-1 position is a deactivating group and a meta-director.

During the electrophilic bromination of 4-acetamidobenzoic acid, the incoming bromine electrophile (Br⁺) is directed by both groups. The powerful activating acetamido group directs substitution to its ortho positions (C-3 and C-5). The deactivating carboxylic acid group directs to its meta positions (also C-3 and C-5). Since both groups direct the electrophile to the same positions, the substitution occurs cleanly and with high regioselectivity at the C-3 (and C-5) position. This synergistic effect ensures the formation of the desired 3-bromo isomer. A similar principle is observed in the nitration of 4-acetamidobenzoic acid, which selectively yields 4-acetamido-3-nitrobenzoic acid. google.com

Advanced Synthetic Techniques for this compound

While classical methods are effective, modern synthetic chemistry offers advanced catalytic techniques for the formation and modification of carbon-halogen bonds, which can offer improvements in efficiency, selectivity, and environmental impact.

Transition-metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, providing an alternative to traditional electrophilic aromatic substitution. For the synthesis of brominated benzoic acids, catalytic C-H activation could offer a direct route that avoids the need for harsh reagents.

Although direct electrophilic bromination is highly efficient for an activated substrate like 4-acetamidobenzoic acid, catalytic methods are particularly valuable for substrates where regioselectivity is difficult to control. In such systems, the carboxylic acid group can act as a directing group, guiding a transition metal catalyst to functionalize the ortho C-H bond. Ruthenium-catalyzed ortho-C-H allylation of benzoic acids demonstrates this principle, where the catalyst coordinates to the carboxylate and selectively activates the adjacent C-H bond. nih.govresearchgate.net

Palladium-catalyzed reactions are also prominent in C-H functionalization. While many applications focus on C-C or C-N bond formation, developments in Pd-catalyzed C-H halogenation are ongoing. These methods could potentially be applied to benzoic acid scaffolds, offering a catalytic pathway to brominated intermediates under mild conditions. researchgate.net Such advanced techniques represent the frontier of synthetic methodology, providing atom-economical and selective alternatives to classical approaches.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Sonochemical Approaches)

The integration of green chemistry is paramount in the modern synthesis of complex organic molecules like this compound. This involves utilizing safer reagents, reducing waste, and employing energy-efficient methods such as sonochemistry.

A key step in the synthesis is the selective bromination of the aromatic ring. Traditional methods often employ elemental bromine, which is highly toxic and corrosive. Green alternatives focus on reagents that are safer to handle and generate less hazardous byproducts. One such approach is the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com An even greener method involves an oxidative bromination system, for instance, using hydrogen peroxide with ammonium bromide in acetic acid, which avoids the use of harsher chemicals. nih.gov These methods align with green chemistry principles by improving the safety profile and reducing the environmental impact of the bromination step. researchgate.netacs.org

Table 1: Comparison of Bromination Reagents for Aromatic Compounds

| Reagent/System | Advantages | Green Chemistry Considerations |

|---|---|---|

| **Elemental Bromine (Br₂) ** | Highly reactive and effective. | Toxic, corrosive, generates HBr byproduct, requires hazardous handling protocols. |

| N-Bromosuccinimide (NBS) | Solid reagent, easier and safer to handle than Br₂, often provides higher selectivity. | Still a halogenated reagent, succinimide (B58015) is the byproduct. |

| H₂O₂ / NH₄Br | Uses a green oxidant (H₂O₂), water is the main byproduct, avoids elemental bromine. nih.gov | Considered a much safer and more environmentally benign approach. |

The subsequent amidation step, which attaches the 2-methoxyacetamido side chain to the 4-amino-3-bromobenzoic acid intermediate, can be significantly enhanced using sonochemical methods. Sonochemistry utilizes ultrasonic irradiation to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. organic-chemistry.org This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, often under ambient temperature and pressure conditions. ijariie.comhielscher.com

Applying ultrasound to the amidation reaction can lead to higher yields in significantly shorter reaction times compared to conventional heating methods. sid.ir This technique reduces energy consumption and can often be performed in greener solvents or even under solvent-free conditions, further minimizing the environmental footprint of the synthesis. ijariie.com

Table 2: Advantages of Sonochemical Amidation in Organic Synthesis

| Parameter | Conventional Heating | Sonochemical Approach |

|---|---|---|

| Reaction Time | Typically several hours. | Often reduced to minutes (e.g., 15-90 min). ijariie.com |

| Temperature | Often requires elevated temperatures (reflux). | Can proceed efficiently at room temperature. |

| Energy Consumption | Higher due to prolonged heating. | Lower due to shorter reaction times and ambient temperature. |

| Yield | Variable, may require harsh conditions. | Often results in good to excellent yields. ijariie.comsid.ir |

Purification and Yield Optimization Methodologies in Academic Synthesis

In an academic or research laboratory setting, the focus is not only on the successful synthesis but also on achieving high purity and maximizing the reaction yield through systematic optimization.

Purification: The final product, this compound, as a substituted benzoic acid, is expected to be a crystalline solid at room temperature. The most common and effective method for purifying such compounds is recrystallization. This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The typical recrystallization procedure involves:

Dissolving the crude product in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture) to create a saturated solution. savemyexams.com

Performing a hot filtration to remove any insoluble impurities. youtube.com

Allowing the solution to cool slowly and undisturbed. As the solubility decreases with temperature, the pure compound crystallizes out, leaving the more soluble impurities in the solution (mother liquor). youtube.com

Isolating the pure crystals by vacuum filtration (e.g., using a Büchner funnel). savemyexams.com

Washing the crystals with a small amount of cold solvent to remove any remaining mother liquor.

Drying the crystals to remove all traces of the solvent.

The purity of the recrystallized product is typically verified by determining its melting point; a sharp melting range close to the literature value indicates high purity.

One-Variable-at-a-Time (OVAT): This traditional method involves changing one reaction parameter (e.g., temperature, concentration, catalyst loading) at a time while keeping others constant to find the local optimum for that variable. While straightforward, it is time-consuming and often fails to identify the true global optimum due to the interplay between variables. beilstein-journals.org

Design of Experiments (DoE): A more advanced statistical approach where multiple reaction parameters are varied simultaneously in a planned manner. This allows for the study of interactions between variables and provides a more comprehensive understanding of the reaction landscape, leading to a more robust and efficient optimization with fewer experiments compared to the OVAT method. nih.gov

Automated and High-Throughput Systems: Modern academic labs are increasingly adopting automated flow reactors and machine learning algorithms. These systems can perform a large number of experiments in a short period, automatically adjusting conditions based on real-time analysis (e.g., via HPLC). semanticscholar.org Bayesian optimization and other algorithms can efficiently explore the parameter space to quickly identify the optimal conditions for maximizing yield, purity, or other target objectives. beilstein-journals.orgresearchgate.net

Table 3: Comparison of Yield Optimization Methodologies

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| One-Variable-at-a-Time (OVAT) | Varies a single factor while others are fixed. | Simple to implement and understand. | Inefficient, time-consuming, likely to miss the true optimal conditions due to variable interactions. beilstein-journals.org |

| Design of Experiments (DoE) | Statistical approach to vary multiple factors simultaneously. | More efficient, reveals interactions between variables, leads to more robust process understanding. nih.gov | Requires statistical knowledge to design and analyze experiments. |

| Automated Algorithms (e.g., Bayesian) | Uses machine learning to guide the selection of subsequent experiments based on previous results. | Highly efficient, requires minimal experiments to find the optimum, can optimize for multiple objectives simultaneously. beilstein-journals.orgresearchgate.net | Requires specialized automated reactor and analytical equipment. |

By employing these rigorous purification and optimization techniques, the synthesis of this compound can be refined to produce a high-purity product with a maximized yield, suitable for further academic research.

Structural Elucidation and Spectroscopic Characterization of 3 Bromo 4 2 Methoxyacetamido Benzoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR)

¹H NMR and ¹³C NMR Chemical Shift Analysis:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the CH₂ and OCH₃ protons of the methoxyacetyl group, and the acidic proton of the carboxylic acid. The aromatic region would likely show a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would show signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the methoxyacetyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would confirm the molecular weight of the compound (C₁₀H₁₀BrNO₄, molecular weight: 288.10 g/mol ). The spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of the carboxylic acid group, the methoxyacetyl side chain, and other characteristic cleavages that could be analyzed to further support the proposed structure.

To reiterate, the information presented above is a theoretical prediction. A definitive and scientifically accurate article on the structural elucidation of 3-Bromo-4-(2-methoxyacetamido)benzoic acid cannot be written until experimental spectroscopic data is acquired and published in peer-reviewed scientific literature.

X-ray Crystallography Data Unavailable for this compound

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available X-ray crystallography data for the chemical compound this compound. The crystal structure of this specific compound has not been determined and deposited in crystallographic databases.

As a result, it is not possible to provide the detailed analysis requested for the section on "," specifically concerning its solid-state structure. The required subsections, "Crystal Packing and Intermolecular Interactions" and "Conformational Analysis in the Crystalline State," are entirely dependent on the availability of X-ray diffraction data. Without this foundational experimental data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

While structural information exists for related bromo-benzoic acid derivatives, the strict adherence to the specified compound as per the instructions prevents the inclusion of data from these other molecules. The unique substitution pattern of this compound means that its crystal packing, intermolecular interactions, and solid-state conformation cannot be inferred from similar compounds.

Therefore, the generation of the requested article with the specified outline and content is not feasible at this time. The publication of a formal X-ray crystallographic study on this compound would be required to proceed.

No Computational Chemistry Studies Found for this compound

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available computational chemistry and molecular modeling research specifically focused on the compound this compound. Despite the detailed structural outline provided for an analysis of its quantum chemical and molecular dynamics properties, no dedicated studies appear to have been published that would provide the necessary data to populate such an article.

Searches for Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure analysis (such as HOMO-LUMO, charge distribution, and molecular electrostatic potential), reactivity descriptors, and spectroscopic predictions for this specific molecule did not yield any relevant scholarly articles. Similarly, information regarding molecular dynamics (MD) simulations or the effects of solvent models on the properties of this compound is not present in the accessible scientific domain.

While research exists for structurally similar compounds, such as 4-Bromo-3-(methoxymethoxy)benzoic acid, these findings are not directly transferable due to the differences in the substituent groups and their positions on the benzoic acid core. The specific electronic and steric effects of the 2-methoxyacetamido group at the 4-position, in conjunction with the bromine at the 3-position, would result in a unique set of computational and chemical properties that cannot be extrapolated from related but distinct molecules.

Consequently, without foundational data from dedicated computational studies on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of data tables and in-depth discussion of research findings are contingent on the existence of this primary research, which is currently unavailable.

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 4 2 Methoxyacetamido Benzoic Acid

Molecular Dynamics (MD) Simulations

Conformational Landscape Exploration in Solution Phase

No published studies were found that explore the conformational landscape of this molecule in a solution phase.

Ligand-Protein Interaction Dynamics (if studying biological interactions of derivatives)

No research detailing molecular dynamics simulations of this compound or its derivatives with proteins is available.

Molecular Docking and Ligand-Target Interactions

Prediction of Binding Modes with Potential Biological Targets

There are no available molecular docking studies predicting the binding modes of this compound with any potential biological targets.

Assessment of Binding Affinities and Energetic Contributions

No data on the binding affinities (such as docking scores or binding energies) or the energetic contributions of different parts of the molecule to a protein target could be located.

Rational Design of Derivatives Based on Docking Results

Without initial docking results, no studies on the rational design of derivatives for this specific compound are available.

Derivatization and Functionalization Strategies for 3 Bromo 4 2 Methoxyacetamido Benzoic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the synthesis of esters and amides, which can significantly alter the compound's physicochemical properties and biological activity.

Esterification for Research Applications

Esterification of the carboxylic acid group is a fundamental transformation used to enhance solubility in organic solvents, facilitate purification, or to act as a protecting group during subsequent reactions on other parts of the molecule. The direct esterification of a carboxylic acid with an alcohol is a common method. nih.gov

A general procedure involves reacting "3-Bromo-4-(2-methoxyacetamido)benzoic acid" with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. nih.gov Alternatively, reagents like N-bromosuccinimide (NBS) can catalyze the esterification under mild conditions. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant | Reagent/Catalyst | Product | Application |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Increased lipophilicity, protecting group |

| Carboxylic Acid | Alcohol, N-Bromosuccinimide | Ester | Mild reaction conditions |

Interactive Data Table:

| Reactant | Reagent/Catalyst | Product | Application |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Increased lipophilicity, protecting group |

| Carboxylic Acid | Alcohol, N-Bromosuccinimide | Ester | Mild reaction conditions |

| Carboxylic Acid | Alkyl Halide, Base | Ester | Alternative to acid-catalyzed esterification |

Amide Bond Formation for Conjugates or Prodrug Design

The formation of an amide bond by coupling the carboxylic acid with an amine is a critical strategy for creating bioconjugates or designing prodrugs. scispace.com This reaction is typically facilitated by coupling agents that activate the carboxylic acid.

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as titanium tetrachloride (TiCl₄). researchgate.netnih.gov A solvent-free procedure using alkoxysilanes as coupling agents has also been reported for the formation of amides in good to excellent yields. scispace.com

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Description |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | A widely used dehydrating agent for amide synthesis. researchgate.net |

| Titanium tetrachloride (TiCl₄) | A Lewis acid catalyst for direct amidation. nih.gov |

Interactive Data Table:

| Coupling Agent | Description |

|---|---|

| Dicyclohexylcarbodiimide (DCC) | A widely used dehydrating agent for amide synthesis. researchgate.net |

| Titanium tetrachloride (TiCl₄) | A Lewis acid catalyst for direct amidation. nih.gov |

| Alkoxysilanes | Used in solvent-free conditions for amide formation. scispace.com |

Modifications on the Aromatic Ring

The bromo-substituted aromatic ring is another key site for functionalization, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as further substitution on the ring.

Halogen Atom Manipulation (e.g., Cross-Coupling Reactions for Aryl-Aryl Bond Formation)

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming new aryl-aryl or aryl-alkenyl bonds.

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The Heck reaction, on the other hand, couples the aryl bromide with an alkene, also catalyzed by a palladium complex. beilstein-journals.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | Aryl-Aryl |

Interactive Data Table:

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | Aryl-Aryl |

| Heck | Alkene | Pd catalyst, Base | Aryl-Alkenyl |

Electrophilic Aromatic Substitution for Further Functionalization

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS) reactions. The existing substituents on the ring—the bromo, acetamido, and carboxylic acid groups—will direct the position of the incoming electrophile. The acetamido group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-director, and the carboxylic acid is a deactivating, meta-directing group. The outcome of an EAS reaction will depend on the interplay of these directing effects and the reaction conditions.

Common EAS reactions include nitration (using nitric and sulfuric acids) and sulfonation (using fuming sulfuric acid), which introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. lumenlearning.com Halogenation can also be performed to introduce another halogen atom onto the ring. libretexts.orglibretexts.org The mechanism proceeds through a two-step process involving the formation of a carbocation intermediate followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Modifications on the Acetamido Side Chain

The acetamido side chain offers additional possibilities for derivatization, although it is generally less reactive than the carboxylic acid or the aromatic C-Br bond. Hydrolysis of the amide bond, typically under acidic or basic conditions, would yield the corresponding aniline (B41778) derivative, 4-amino-3-bromobenzoic acid, which could then be subjected to a wide range of reactions characteristic of aromatic amines, such as diazotization followed by substitution.

Modification of the methoxy (B1213986) group on the acetyl moiety is also conceivable, for instance, through ether cleavage to reveal a hydroxyl group, which could then be further functionalized.

Alterations to the Methoxy Group

The methoxy group (-OCH₃) within the 2-methoxyacetamido side chain is a prime target for functionalization. The primary strategies involve cleavage of the methyl ether to reveal a hydroxyl group, which can then serve as a handle for introducing a variety of other functional groups.

Demethylation via Ether Cleavage: The conversion of the methoxy group to a hydroxyl group is typically accomplished through ether cleavage reactions. wikipedia.org This process involves treating the parent compound with strong acids or Lewis acids. Ethers are generally stable, so these reactions often require harsh conditions. masterorganicchemistry.com

Common reagents used for the cleavage of aryl methyl ethers include:

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving ethers, particularly aryl methyl ethers, under relatively mild conditions compared to other methods.

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Concentrated solutions of these strong acids can cleave ethers, typically at high temperatures. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl carbon in an Sₙ2 reaction. libretexts.org

The resulting product from this demethylation would be 3-Bromo-4-(2-hydroxyacetamido)benzoic acid . This new hydroxyl group significantly increases the molecule's polarity and provides a new site for hydrogen bonding.

Introduction of Alternative Alkoxy Groups: Once the hydroxyl group is unmasked, it can be used as a nucleophile in a Williamson ether synthesis to introduce a diverse range of new alkoxy groups. This two-step process (demethylation followed by alkylation) allows for the synthesis of analogues with varying steric and electronic properties.

The general reaction involves deprotonating the newly formed hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide.

| Starting Material | Reagent | Resulting Functional Group | Product Name |

| 3-Bromo-4-(2-hydroxyacetamido)benzoic acid | Ethyl Iodide (CH₃CH₂I) | Ethoxy (-OCH₂CH₃) | 3-Bromo-4-(2-ethoxyacetamido)benzoic acid |

| 3-Bromo-4-(2-hydroxyacetamido)benzoic acid | Propyl Bromide (CH₃CH₂CH₂Br) | Propoxy (-OCH₂CH₂CH₃) | 3-Bromo-4-(2-propoxyacetamido)benzoic acid |

| 3-Bromo-4-(2-hydroxyacetamido)benzoic acid | Benzyl Bromide (C₆H₅CH₂Br) | Benzyloxy (-OCH₂C₆H₅) | 3-Bromo-4-(2-benzyloxyacetamido)benzoic acid |

Structural Diversification at the Amide Nitrogen

The amide nitrogen atom possesses a proton that can be substituted, offering another avenue for derivatization. While amides are less nucleophilic than amines, their nitrogen can be alkylated or acylated under specific conditions, typically involving a strong base to generate the corresponding amidate anion.

N-Alkylation: The introduction of alkyl groups at the amide nitrogen can influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity. The general procedure involves treating the parent compound with a strong base, such as sodium hydride (NaH), to deprotonate the amide, followed by the addition of an alkylating agent (e.g., an alkyl halide). nih.gov

N-Acylation: Similarly, acylation at the amide nitrogen would lead to the formation of an imide functionality. This would involve reaction with an acyl halide or anhydride (B1165640) under basic conditions.

These modifications can significantly alter the electronic distribution and steric profile of the amide moiety.

| Reagent Class | Example Reagent | Introduced Group | Potential Product Name |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl | 3-Bromo-4-(N-methyl-2-methoxyacetamido)benzoic acid |

| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | N-Ethyl | 3-Bromo-4-(N-ethyl-2-methoxyacetamido)benzoic acid |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Acetyl (forms an imide) | 3-Bromo-4-(N-acetyl-2-methoxyacetamido)benzoic acid |

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. A systematic derivatization of this compound would be essential to build a comprehensive SAR profile. This involves modifying each key region of the molecule and assessing the impact on its function.

The core structure can be divided into four key regions for modification:

The Bromo Substituent: The bromine atom's size, electronegativity, and potential for halogen bonding can be critical for target binding.

The Carboxylic Acid: This acidic group is often crucial for forming salt bridges or hydrogen bonds with biological targets.

The Methoxyacetamido Side Chain: The length, polarity, and hydrogen-bonding capability of this group can be finely tuned.

A typical SAR study would involve the synthesis and evaluation of a matrix of compounds where these positions are systematically varied.

| Molecular Position | Type of Modification | Rationale for Modification | Example Derivatives |

| Position 3 (Bromo) | Halogen Substitution | To probe the effect of halogen size and electronegativity (F, Cl, I vs. Br). nih.gov | 3-Chloro-4-(2-methoxyacetamido)benzoic acid |

| Removal of Halogen | To determine if the halogen is essential for activity. | 4-(2-methoxyacetamido)benzoic acid | |

| Position 1 (Carboxylic Acid) | Esterification | To assess the importance of the acidic proton and increase lipophilicity. | Methyl 3-bromo-4-(2-methoxyacetamido)benzoate |

| Amidation | To replace the hydrogen bond donor/acceptor profile with that of a neutral amide. | 3-Bromo-4-(2-methoxyacetamido)benzamide | |

| Side Chain (Methoxy Group) | Demethylation | To introduce a hydrogen bond-donating hydroxyl group. | 3-Bromo-4-(2-hydroxyacetamido)benzoic acid |

| Chain Extension | To explore the impact of a larger, more lipophilic alkoxy group. | 3-Bromo-4-(2-ethoxyacetamido)benzoic acid | |

| Side Chain (Amide Nitrogen) | N-Alkylation | To remove the hydrogen bond-donating capability and add steric bulk. | 3-Bromo-4-(N-methyl-2-methoxyacetamido)benzoic acid |

By correlating the structural changes in these derivatives with changes in biological activity, researchers can develop a pharmacophore model, which identifies the key features required for the molecule's function. This knowledge guides the design of new, more potent, and selective analogues. mdpi.comfrontiersin.org

Structure Activity Relationship Sar Studies of 3 Bromo 4 2 Methoxyacetamido Benzoic Acid and Its Derivatives

Influence of Substituents on Biological Activity (Conceptual Framework)

The biological activity of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents. These substituents modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with a biological target.

Electronic Effects: The electronic nature of substituents on the benzene (B151609) ring can alter the acidity (pKa) of the carboxylic acid and the electron density of the entire molecule. Electron-withdrawing groups (EWGs) like the bromo and nitro groups can increase the acidity of the carboxylate and may participate in specific interactions like halogen bonding. pharmacy180.com Conversely, electron-donating groups (EDGs) such as amino or alkoxy groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of a receptor. youtube.com

Steric Factors: The size and shape of substituents determine the molecule's ability to fit into a specific binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient contact. The position of the bromo and methoxyacetamido groups on the ring is critical for defining the molecule's three-dimensional shape.

The following table provides a conceptual framework for how different substituents might influence the biological activity of a hypothetical series of benzoic acid derivatives.

| Substituent Type | Position on Ring | Example Group | Potential Influence on Biological Activity |

| Electron-Withdrawing | Ortho, Para | -NO₂, -Cl, -Br | Increases acidity of carboxylic acid; may form specific halogen or hydrogen bonds. pharmacy180.com |

| Electron-Donating | Ortho, Para | -NH₂, -OCH₃ | Decreases acidity of carboxylic acid; may enhance pi-stacking or cation-pi interactions. youtube.com |

| Hydrophobic/Lipophilic | Any | -CH₃, -CF₃, Phenyl | Increases membrane permeability and van der Waals interactions; may enhance binding in hydrophobic pockets. nih.gov |

| Hydrogen Bond Donor | Any | -OH, -NH₂ | Can form crucial hydrogen bonds with receptor residues, acting as an anchor point. nih.gov |

| Hydrogen Bond Acceptor | Any | -C=O, -OCH₃ | Can accept hydrogen bonds from receptor residues, contributing to binding affinity. |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. mdpi.com These approaches utilize the structural information from a set of known active molecules to develop a model that describes the essential features required for activity.

Pharmacophore modeling is a central technique in ligand-based design. acs.org A pharmacophore model is a 3D arrangement of essential steric and electronic features that a molecule must possess to interact with a specific target receptor and trigger a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. mdpi.com

For the derivatives of 3-Bromo-4-(2-methoxyacetamido)benzoic acid, a pharmacophore model could be generated using a set of analogs with known biological activities. The model would identify the common features shared by the most potent compounds. For instance, a hypothetical model might include:

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrophobic/aromatic feature from the benzene ring.

A halogen bond donor/hydrophobic feature from the bromine atom.

A negative ionizable feature from the carboxylic acid.

Once developed, this pharmacophore model serves as a 3D query to screen large virtual databases of chemical compounds to identify new, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov

The following table illustrates a hypothetical pharmacophore model derived from a series of active benzoic acid derivatives.

| Pharmacophore Feature | Corresponding Chemical Group | 3D Coordinates (Conceptual) | Importance for Activity |

| Aromatic Ring (AR) | Substituted Benzene Core | Centered at [x₁, y₁, z₁] | Core scaffold for pi-stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | [x₂, y₂, z₂] | Critical interaction with a donor group on the receptor. |

| Negative Ionizable (NI) | Carboxylic Acid | [x₃, y₃, z₃] | Forms salt bridge or key hydrogen bonds with the target. |

| Hydrophobic (HY) / Halogen Bond | Bromine Atom | [x₄, y₄, z₄] | Occupies a hydrophobic pocket or forms a specific halogen bond. |

Correlation between Computational Predictions and Experimental Observations in SAR

A robust SAR study integrates computational modeling with experimental validation. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity of novel compounds, prioritize them for synthesis, and provide insights into their binding modes. nih.govmdpi.com However, these predictions must be confirmed through experimental testing.

Molecular Docking: If the 3D structure of the target protein is known, molecular docking can be used to predict how a ligand, such as a derivative of this compound, binds within the active site. acs.org Docking scores can provide an estimate of binding affinity, and the predicted binding pose can rationalize observed SAR and guide the design of new analogs. For example, docking might reveal that the bromo substituent fits into a small hydrophobic pocket, explaining why larger substituents at that position decrease activity.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors (e.g., logP, molar refractivity, electronic properties) to predict the activity of unsynthesized compounds. A strong correlation between predicted and experimental activity validates the QSAR model and its underlying assumptions about the SAR.

The iterative process of computational prediction, chemical synthesis, and biological testing is central to modern drug discovery. Discrepancies between predicted and observed activities are equally valuable, as they can highlight gaps in the computational model or suggest alternative binding modes, leading to a more refined understanding of the SAR. researchgate.net

The table below shows a hypothetical correlation between predicted (e.g., from a QSAR model or docking score) and experimentally observed activity for a series of analogs.

| Compound | Modification from Lead Compound | Predicted Activity (e.g., IC₅₀, µM) | Experimental Activity (IC₅₀, µM) | Correlation |

| Lead | This compound | 5.2 | 5.0 | Baseline |

| Analog 1 | Replace 3-Bromo with 3-Chloro | 6.5 | 7.1 | Good |

| Analog 2 | Replace 3-Bromo with 3-Methyl | 15.8 | 18.2 | Good |

| Analog 3 | Move 3-Bromo to 2-position | 25.1 | 30.5 | Good |

| Analog 4 | Replace methoxy (B1213986) with ethoxy on acetamido | 4.8 | 3.9 | Good |

| Analog 5 | Replace carboxylic acid with tetrazole | 8.1 | 22.4 | Poor |

Such a comparison is crucial for validating and refining computational models, ultimately leading to a more efficient and targeted drug design process.

Mechanistic Investigations

Elucidation of Reaction Mechanisms for Synthetic Transformations (e.g., Electrophilic Aromatic Substitution Pathways)

The synthesis of polysubstituted benzoic acid derivatives like 3-Bromo-4-(2-methoxyacetamido)benzoic acid involves a series of strategic transformations, often relying on the principles of electrophilic aromatic substitution (EAS). The mechanism for introducing substituents onto the benzene (B151609) ring is dictated by the electronic properties of the groups already present.

In the synthesis of a related compound, 3-bromobenzoic acid from benzoic acid, the reaction proceeds through an electrophilic substitution pathway. The carboxylic acid (-COOH) group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Through resonance, the ortho and para positions acquire a partial positive charge, making the meta position the most electron-rich and therefore the site of electrophilic attack. ijisrt.com The general mechanism for EAS involves two primary steps:

Formation of the Electrophile : A catalyst, often a Lewis acid like FeBr₃ or AlCl₃, is used to polarize the halogen molecule (e.g., Br₂), creating a strong electrophile (Br⁺).

Attack and Re-aromatization : The electrophile attacks the benzene ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is resonance-stabilized. In a subsequent fast step, a base removes a proton from the carbon atom where the electrophile has attached, restoring the aromaticity of the ring. libretexts.org

For a molecule like this compound, the synthetic strategy must consider the directing effects of multiple substituents. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group, while the carboxylic acid (-COOH) is a meta-directing and deactivating group. The final substitution pattern is a result of the combined influence of these groups, often installed in a specific sequence to achieve the desired regiochemistry. For instance, the synthesis of 3-bromo-4-methoxybenzoic acid is achieved by reacting p-methoxybenzoic acid with bromine in the presence of ferric chloride, where the activating methoxy (B1213986) group directs the incoming bromine. google.com

The table below outlines the directing effects of functional groups relevant to the synthesis of the target compound.

| Functional Group | Type | Ring Effect | Directing Influence |

| -COOH (Carboxyl) | Electron-Withdrawing | Deactivating | Meta |

| -NHCOCH₃ (Acetamido) | Electron-Donating | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Electron-Donating | Activating | Ortho, Para |

| -Br (Bromo) | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Deactivating | Ortho, Para |

Proposed Mechanisms of Biological Action Based on In Vitro Studies for Related Compounds

While direct mechanistic studies on this compound are limited, research on structurally similar compounds provides a basis for proposing potential mechanisms of biological action. These mechanisms often involve specific interactions with proteins and modulation of key cellular pathways.

In silico and experimental methods are crucial for understanding how molecules like substituted benzoic acids interact with biological targets. Molecular docking, a computational technique, predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. For example, a study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta used in silico modeling to investigate their binding to the active sites of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. nih.gov The findings suggested that compounds like 3-chloro-4-methoxybenzoic acid could be potent binders to these enzymes. nih.gov

Similarly, molecular modeling of the natural product derivative 3-Br-acivicin, which shares a reactive halogen feature, has shed light on its interaction with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.com These simulations help visualize how the inhibitor fits into the enzyme's active site just before the formation of a covalent bond with a key cysteine residue. mdpi.com

Experimental techniques provide tangible data on these interactions. Biophysical methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based assays can determine binding affinities (K D ), kinetics (on/off rates), and thermodynamics of the interaction between a compound and its protein target. github.iofrontiersin.org For instance, studies on the covalent mechanism of 3-Br-acivicin show that its action involves a nucleophilic attack from a catalytic cysteine residue in the target enzyme onto the bromine-substituted carbon of the inhibitor. mdpi.com

Based on studies of related structures, two prominent biochemical pathways that could be modulated are enzyme inhibition and proteostasis.

Enzyme Inhibition: Many benzoic acid derivatives function as enzyme inhibitors. The interaction of 3-Br-acivicin with PfGAPDH serves as a prime example of irreversible covalent inhibition. mdpi.com The stereochemistry of the inhibitor was found to be critical for its activity, with only the natural (5S, αS) isomer showing significant inhibition, suggesting a highly specific binding orientation is required for the covalent reaction to occur. mdpi.com This highlights the importance of specific structural features for potent enzyme inactivation.

Proteostasis Modulation: Proteostasis, or protein homeostasis, is the process of maintaining a functional proteome and is critical for cellular health. nih.gov Recent studies have shown that certain small molecules can modulate this network. Benzoic acid derivatives have been identified as promoters of the two main protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). nih.gov In vitro assays demonstrated that compounds such as 4-hydroxybenzoic acid and 3-chloro-4-methoxybenzoic acid significantly increased the activity of proteasomes and lysosomal cathepsins in human fibroblast cells. nih.gov This suggests a mechanism where these compounds enhance the cell's ability to clear damaged or misfolded proteins.

Furthermore, some cysteine-reactive compounds can induce widespread changes in cellular proteostasis, including increased protein ubiquitylation and proteasome activation, leading to the degradation of specific target proteins. nih.govresearchgate.net This mode of action is being explored for therapeutic benefit, where a small molecule can act as a "degrader" by covalently modifying a target protein and hijacking the cell's natural degradation machinery. nih.govresearchgate.net

The following table summarizes the potential biological mechanisms of compounds structurally related to this compound.

| Related Compound Class | Proposed Mechanism | Key Pathway Affected | Supporting Evidence |

| Benzoic Acid Derivatives | Promotion of protein degradation | Proteostasis Network (UPP, ALP) | Increased proteasome and cathepsin activity in cell-based assays nih.gov |

| Halogenated Inhibitors (e.g., 3-Br-acivicin) | Covalent modification of active site cysteine | Enzyme Inhibition (PfGAPDH) | In vitro enzyme activity assays and molecular modeling mdpi.com |

| Cysteine-Reactive Electrophiles | Covalent modification leading to degradation | Proteostasis, Ubiquitination | Chemoproteomic identification of targets and observation of proteasome activation nih.govresearchgate.net |

| Brominated Acetophenones | Induction of oxidative stress | Apoptosis / Cell Viability | Measurement of reactive oxygen species (ROS) in cancer cell lines farmaciajournal.com |

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the in vitro biological evaluation of the specific chemical compound “this compound” and its derivatives that would adhere to the provided outline.

Searches for this compound in relation to cell-free assays, cell-based assays, target identification, antimicrobial activity, and antioxidant activity did not yield specific research findings or data tables. The available literature focuses on other related benzoic acid or bromophenol derivatives, and extrapolating this information would be scientifically inaccurate and would violate the strict constraints of the request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the biological evaluation of this compound as requested.

Biological Evaluation of 3 Bromo 4 2 Methoxyacetamido Benzoic Acid and Its Derivatives in Vitro Studies

Evaluation of Specific Bioactivities in In Vitro Models

Studies on Plant Growth Regulation in Model Systems

There is currently no available scientific literature detailing the effects of 3-Bromo-4-(2-methoxyacetamido)benzoic acid or its derivatives on plant growth regulation in model systems. In vitro studies using common model plants such as Arabidopsis thaliana or tobacco cell cultures would be necessary to elucidate any potential activity as a plant growth regulator, inhibitor, or promoter. Such studies would typically involve assessing parameters like seed germination, root and shoot elongation, and biomass accumulation at various concentrations of the compound.

Dose-Response Relationships and Efficacy in In Vitro Models

Detailed dose-response relationships and the efficacy of this compound in in vitro models have not been established in published research. To understand its biological activity, in vitro assays would need to be conducted. These studies would involve exposing cell lines, microorganisms, or plant tissues to a range of concentrations of the compound and measuring a specific biological endpoint. The resulting data would be used to construct dose-response curves, from which key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) could be determined. Without such studies, the potency and efficacy of this compound remain unknown.

Applications of 3 Bromo 4 2 Methoxyacetamido Benzoic Acid in Chemical Synthesis

Role as a Pharmaceutical Intermediate

3-Bromo-4-(2-methoxyacetamido)benzoic acid is classified commercially as a pharmaceutical intermediate. ambeed.com This designation indicates that it serves as a key component in the synthesis of active pharmaceutical ingredients (APIs). Intermediates are refined chemical substances that are steps in the process of transforming raw materials into the final, biologically active drug substance.

The structure of this compound contains several functional groups that can be strategically manipulated. The carboxylic acid group can be converted into esters, amides, or other functionalities, while the bromo-substituted aromatic ring is amenable to various cross-coupling reactions (such as Suzuki or Heck coupling), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for assembling the complex molecular scaffolds required for therapeutic activity.

While specific drug molecules synthesized from this particular intermediate are not detailed in publicly available research, its role is to be incorporated into a larger molecule, contributing a specific portion of the final API's structure. The development of novel therapeutics often relies on a library of such intermediates to systematically build and test new compounds for biological activity.

Building Block for Complex Molecular Architectures

The compound is also categorized as an organic building block, a term that highlights its utility in constructing larger, more intricate molecules. ambeed.com In organic synthesis, building blocks are relatively simple molecules that can be combined in a predictable manner to afford complex target structures. The distinct functional groups on this compound allow for regioselective reactions, where a chemist can target one part of the molecule for modification while leaving other parts intact.

Key Structural Features as a Building Block:

| Feature | Synthetic Utility |

| Brominated Phenyl Ring | Enables metal-catalyzed cross-coupling reactions to form new bonds. |

| Carboxylic Acid | Allows for amide bond formation, esterification, or reduction to an alcohol. |

| Amide Group | Provides a site for potential hydrolysis or other transformations. |

| Methoxy (B1213986) Group | Can influence the electronic properties and reactivity of the molecule. |

The combination of these features in a single molecule makes this compound a versatile tool for chemists aiming to synthesize novel compounds in areas such as materials science and drug discovery. Its pre-functionalized structure can significantly shorten synthetic routes, saving time and resources.

Precursor for Agrochemicals and Specialty Chemicals

Future Directions and Research Perspectives for 3 Bromo 4 2 Methoxyacetamido Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and economically viable processes. For 3-Bromo-4-(2-methoxyacetamido)benzoic acid, future research will likely focus on moving away from traditional synthetic methods that may involve hazardous reagents and generate significant waste.

Current synthetic approaches for related brominated and acetamidobenzoic acid derivatives often rely on multi-step procedures. mdpi.comrjptonline.org These can involve the use of strong acids and high temperatures, which are not ideal from a sustainability standpoint. mdpi.com The development of novel synthetic routes could explore several promising avenues:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative. For instance, the biosynthesis of aminobenzoic acid derivatives from simple carbon sources like glucose is an area of active research. mdpi.comresearchgate.net This approach could potentially be adapted for the synthesis of the core aminobenzoic acid structure of the target molecule.

Solvent-Free and Catalyst-Free Reactions: Research into solvent-free reaction conditions, potentially utilizing techniques like sonication, has shown promise for the synthesis of compounds like 3-bromobenzoic acid. ijisrt.com Applying such methodologies to the synthesis of this compound could significantly reduce the environmental impact of the process.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Developing a flow-based synthesis for this compound would allow for better control over reaction parameters and could lead to higher yields and purity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. | Optimization of reaction conditions (e.g., temperature, sonication). |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of flow parameters. |

Exploration of New Biological Targets and Mechanistic Pathways

While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural motifs suggest a range of potential therapeutic applications. The acetamido group is a common feature in many biologically active compounds, and the brominated aromatic ring can enhance binding to biological targets.

Future research should focus on a systematic evaluation of this compound's biological profile. High-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel activities. Based on the known activities of similar compounds, several areas warrant investigation:

Antimicrobial Activity: Derivatives of 4-acetamido-3-aminobenzoic acid have been investigated as inhibitors of microbial neuraminidase, suggesting that this compound could be a starting point for the development of new anti-infective agents. rjptonline.org

Enzyme Inhibition: The benzoic acid moiety suggests potential interactions with enzymes that have carboxylate-binding pockets. Further studies could explore its inhibitory activity against a range of enzymes implicated in disease.

A deeper understanding of the compound's mechanism of action will be crucial. This will involve a combination of in vitro and in cellulo assays to identify the specific molecular pathways that are modulated by the compound.

Integration with Advanced Computational and Data Science Methodologies

Computational chemistry and data science are becoming indispensable tools in modern drug discovery and materials science. For this compound, these approaches can accelerate research and provide valuable insights that would be difficult to obtain through experimental methods alone.

Future research should leverage a variety of computational techniques:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding affinity of the compound to a wide range of biological targets, helping to prioritize experimental testing. For example, docking studies have been used to predict the binding modes of related acetamidobenzoic acid derivatives to microbial neuraminidase. rjptonline.org

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic properties of the molecule, providing insights into its reactivity and potential interactions with other molecules.

Machine Learning and Artificial Intelligence: As more data on the properties and activities of related compounds becomes available, machine learning models can be trained to predict the properties of new derivatives, guiding the design of more potent and selective molecules.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Prediction of binding to biological targets. | Identification of potential therapeutic targets. |

| Virtual Screening | High-throughput computational screening of compound libraries. | Discovery of novel lead compounds. |

| Quantum Mechanics | Calculation of electronic properties and reactivity. | Understanding of molecular interactions. |

| Machine Learning | Predictive modeling of compound properties. | Accelerated design of new derivatives. |

Design of Next-Generation Derivatives for Enhanced Efficacy and Selectivity

The core structure of this compound provides a versatile scaffold for the design of next-generation derivatives with improved properties. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the molecule affect its biological activity.

Future research in this area should focus on systematic modifications of the core structure:

Modification of the Benzoic Acid Group: The carboxylic acid can be converted to a variety of other functional groups, such as esters, amides, or tetrazoles, which can modulate the compound's pharmacokinetic properties and biological activity. The synthesis of ester and amide derivatives of para-aminobenzoic acid has been a common strategy to generate new bioactive compounds.

Substitution on the Aromatic Ring: The bromine atom can be replaced with other halogens or different functional groups to fine-tune the electronic properties and binding interactions of the molecule.

Modification of the Methoxyacetamido Side Chain: The length and composition of this side chain can be altered to explore its impact on biological activity and selectivity.

The synthesis and evaluation of a library of derivatives will provide valuable data for building robust SAR models, which can then be used to guide the design of compounds with optimized efficacy and selectivity for specific biological targets.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-4-(2-methoxyacetamido)benzoic acid, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid core. A plausible route includes:

Bromination : Introduce bromine at the 3-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) .

Amidation : Couple 2-methoxyacetamide via a carbodiimide-mediated reaction (e.g., EDC/HOBt) at the 4-position.

Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Key conditions: Control reaction temperature (<0°C for bromination to avoid di-substitution) and anhydrous conditions for amidation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.3–3.5 ppm, bromine-induced deshielding) .

- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ expected for C₁₀H₁₁BrNO₄: 296.98) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Q. What are the documented stability issues of brominated benzoic acid derivatives under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent .

- Hydrolysis Risk : The acetamido group may hydrolyze in aqueous acidic/basic conditions; use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can one optimize the amidation step to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, to reduce side reactions .

- Solvent Optimization : Use DMF or dichloromethane for better solubility of the benzoic acid intermediate .

- In Situ Monitoring : Employ TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) to track reaction progress and terminate at >90% conversion .

Q. What are the potential sources of impurities during synthesis, and how can they be mitigated?

- Methodological Answer :

- Di-Brominated Byproducts : Mitigate via controlled stoichiometry (1:1 Br₂:substrate) and low-temperature bromination .

- Unreacted Carboxylic Acid : Quench excess coupling reagents with aqueous washes (e.g., 1M HCl) .

- Column Chromatography : Use gradient elution (5% → 50% ethyl acetate in hexane) to separate impurities with similar polarity .

Q. How does the electronic effect of the methoxy group influence the reactivity of the benzoic acid core in further derivatization?

- Methodological Answer :

- Electron-Donating Effect : The methoxy group activates the ring for electrophilic substitution at the para position but deactivates meta positions.

- Steric Hindrance : The 2-methoxyacetamido group may limit access to the 4-position for subsequent reactions (e.g., Suzuki coupling) .

- DFT Calculations : Use computational modeling to predict sites for nucleophilic attack (e.g., Fukui indices analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.